3-(Methylsulfonyl)benzylamine hydrochloride
CAS No.: 855267-50-4
Cat. No.: VC0107742
Molecular Formula: C8H12ClNO2S
Molecular Weight: 221.699
* For research use only. Not for human or veterinary use.

CAS No. | 855267-50-4 |
---|---|
Molecular Formula | C8H12ClNO2S |
Molecular Weight | 221.699 |
IUPAC Name | (3-methylsulfonylphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H |
Standard InChI Key | IIWJGYTVYJXGTA-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=CC(=C1)CN.Cl |
Chemical Identity and Physical Properties
3-(Methylsulfonyl)benzylamine Hydrochloride is characterized by its unique chemical structure featuring a benzene ring with a methylsulfonyl group at the 3-position and an aminomethyl group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents. As documented in chemical databases, this compound possesses specific physical and chemical properties that define its behavior in various environments and applications.
Fundamental Chemical Properties
The compound is identified by several key parameters that establish its chemical identity. These properties are crucial for researchers and manufacturers working with this substance:
Property | Value |
---|---|
Chemical Formula | C8H12ClNO2S |
Molecular Mass | 221.70 g/mol |
CAS Number | 855267-50-4 |
MDL Number | MFCD09064909 |
Appearance | Solid, clear |
pKa | 9.162 |
Storage Temperature | 2-7°C (Refrigerated) |
These fundamental properties provide essential information for identification, quality control, and application development involving this compound .
Structural Characteristics
The molecular structure of 3-(Methylsulfonyl)benzylamine Hydrochloride features a benzene ring substituted with a methylsulfonyl (SO2CH3) group at the 3-position and a benzylamine (CH2NH2) group, which exists as a hydrochloride salt. This arrangement of functional groups gives the compound its distinctive chemical behavior, including its solubility profile, reactivity patterns, and interaction with biological systems.
The methylsulfonyl group, being strongly electron-withdrawing, influences the electron density distribution across the molecule, affecting its reactivity and binding properties in chemical and biological systems. The benzylamine group provides a reactive primary amine functionality that can participate in various chemical transformations, making this compound versatile in organic synthesis applications .
Storage Parameter | Recommendation |
---|---|
Temperature | 2-7°C (Refrigerated) |
Container | Airtight, moisture-resistant |
Light Exposure | Protected from direct light |
Atmosphere | Dry, inert if possible |
These storage requirements help prevent degradation through hydrolysis, oxidation, or other unwanted reactions that could compromise the compound's purity and effectiveness .
Specification | Value |
---|---|
Purity | 97% or higher |
Form | Solid |
Color | Clear |
Packaging | Various sizes (e.g., 5g) |
Tariff Code | 2930.90.9599 |
These specifications are important for researchers to ensure the quality and consistency of the compound for their experimental work .
Comparative Analysis with Related Compounds
Understanding the structural and functional relationships between 3-(Methylsulfonyl)benzylamine Hydrochloride and similar compounds provides valuable context for researchers working with these substances.
Structural Analogs
Several related compounds share structural similarities but differ in key aspects:
Compound | Key Differences | Molecular Weight |
---|---|---|
3-(Methylsulfonyl)benzylamine Hydrochloride | Base compound | 221.70 g/mol |
3-(Methylsulfonylamino)benzylamine Hydrochloride | Additional nitrogen between sulfonyl and phenyl ring | 236.72 g/mol |
3,5-Bis(methylsulfonyl)benzylamine Hydrochloride | Two methylsulfonyl groups at 3,5-positions | ~299.46 g/mol |
These structural differences result in distinct physicochemical properties and potentially different biological activities, highlighting the importance of precise compound identification in research contexts .
Functional Implications of Structural Variations
The structural differences between these related compounds can influence:
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Solubility and partition coefficients
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Binding affinity to target proteins
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Metabolic stability
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Pharmacokinetic properties
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Chemical reactivity patterns
These variations make each compound unique in its chemical behavior and potential applications, despite their structural similarities.
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